molecular formula C14H17BrClNO2 B13490463 tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate

tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate

Cat. No.: B13490463
M. Wt: 346.65 g/mol
InChI Key: SVBWBXDSNQXEFK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate typically involves multiple steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the phenyl ring: The phenyl ring with bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions.

    Carbamate formation: The final step involves the reaction of the cyclopropyl-phenyl intermediate with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents on the phenyl ring, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the effects of cyclopropyl and carbamate groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development. It can be modified to enhance its pharmacological properties and used in the design of new therapeutic agents.

Industry

In the industrial sector, tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

tert-Butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the cyclopropyl ring

Properties

Molecular Formula

C14H17BrClNO2

Molecular Weight

346.65 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

SVBWBXDSNQXEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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